N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23FN4OS and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Profiles
Compounds similar to the one , particularly those containing the triazaspirodecanone structure, have been explored for their antipsychotic effects. Studies have shown that such compounds exhibit antipsychotic profiles in biochemical and behavioral pharmacological test models. For example, a compound with a close structural resemblance was found to have significant activity in behavioral tests predictive of antipsychotic efficacy without a high propensity for neurological side effects, suggesting potential use in managing psychiatric disorders without the common side effects of traditional antipsychotics (Wise et al., 1985).
Antiviral Activity
Spirothiazolidinone derivatives, structurally related to the compound of interest, have been evaluated for their antiviral activity. Specific derivatives have demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the spirothiazolidinone scaffold's versatility in generating new classes of antiviral molecules (Apaydın et al., 2020).
Antibacterial and Antifungal Properties
Research into oxazolidinone analogs, which share a similar pharmacophoric space with the compound , has revealed significant antibacterial activities against a variety of clinically important pathogens. These analogs demonstrate efficacy against strains resistant to common antibiotics, suggesting potential applications in addressing antibiotic resistance (Zurenko et al., 1996).
Antimicrobial Activity
Further studies on fluorine-substituted triazines, which exhibit structural similarities to the compound under discussion, have shown promising antibacterial activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus. These findings indicate the potential of such compounds in developing new antimicrobial agents (Alharbi & Alshammari, 2019).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-27-12-10-22(11-13-27)25-20(16-6-3-2-4-7-16)21(26-22)29-15-19(28)24-18-9-5-8-17(23)14-18/h2-9,14H,10-13,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEISKZQTJIUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide |
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